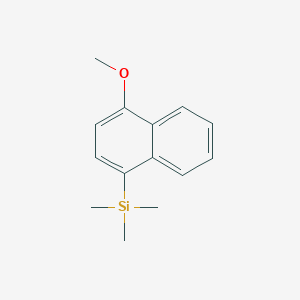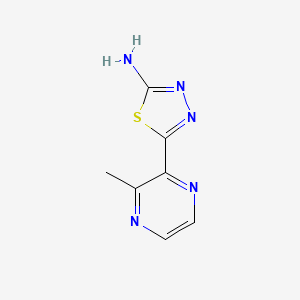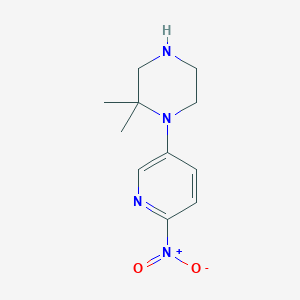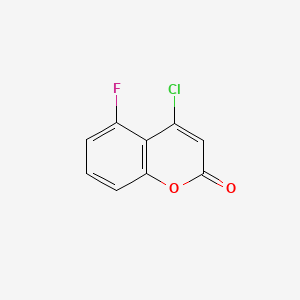
2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a cyclopropyl group and a carboxylic acid moiety adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts. Another method is the Pfitzinger reaction, which involves the condensation of isatin with enaminones under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Halogenated, nitrated, and sulfonated quinoline derivatives (substitution) .
Scientific Research Applications
2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with cellular pathways, leading to its antimicrobial and anticancer effects. The quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
2-Methylquinoline-4-carboxylic Acid: Shares a similar quinoline backbone but lacks the cyclopropyl group.
2-Styrylquinoline-4-carboxylic Acid: Contains a styryl group instead of a cyclopropyl group, offering different reactivity and applications.
Uniqueness: 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-8-3-2-4-11-13(8)10(14(16)17)7-12(15-11)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17) |
InChI Key |
PDJQEKGSQCUPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)





![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)


![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
